Cy5-YNE

Description

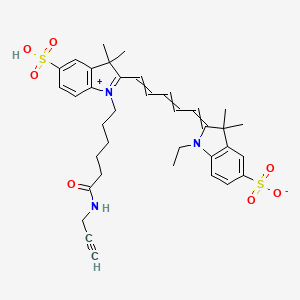

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCASIAEYVOHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cy5-YNE: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Cy5-YNE

This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent probe that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a terminal alkyne group (-YNE).[1] This alkyne functional group makes this compound a valuable tool for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[2] Specifically, the alkyne moiety of this compound can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (B81097) group.[1][2] This reaction forms a stable triazole linkage, enabling the covalent attachment of the bright and photostable Cy5 fluorophore to a wide range of biomolecules, including proteins, peptides, and oligonucleotides, for visualization and tracking.[2]

The Cy5 core of the molecule provides excellent spectral properties for biological imaging, with excitation and emission maxima in the far-red region of the spectrum. This is advantageous for cellular imaging as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the tables below. These properties make it a robust and sensitive fluorescent probe for a variety of applications.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 650 nm | |

| Emission Maximum (λem) | ~662 - 680 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at ~646 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | Varies by salt form (e.g., 556.2 g/mol for C35H42ClN3O) | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

The following are detailed methodologies for the use of this compound in labeling proteins and oligonucleotides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protein Labeling with this compound

This protocol describes the general steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP)

-

A copper ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Protocol:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 250 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA in nuclease-free water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in the reaction buffer.

-

Add this compound to the protein solution to a final concentration that is typically 2-10 fold molar excess over the protein.

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.

-

-

Determination of Labeling Efficiency:

-

The degree of labeling (DOL) can be determined by measuring the absorbance of the purified protein at 280 nm and the absorbance of Cy5 at its maximum absorbance (~646 nm).

-

Oligonucleotide Labeling with this compound

This protocol outlines the steps for labeling an azide-modified oligonucleotide with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Nuclease-free water

-

Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA as described in the protein labeling protocol.

-

-

Labeling Reaction:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

-

Add this compound to the oligonucleotide solution to a final concentration that is typically 1.5-5 fold molar excess over the oligonucleotide.

-

Add the premixed CuSO₄/THPTA solution to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification of the Labeled Oligonucleotide:

-

The labeled oligonucleotide can be purified by ethanol precipitation or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis of Labeled Oligonucleotide:

-

The purity and labeling efficiency can be assessed by techniques such as mass spectrometry or by measuring the absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for Cy5).

-

Visualization of Signaling Pathways: G-Protein Coupled Receptor (GPCR) Signaling

This compound is a powerful tool for visualizing and tracking biomolecules in living cells. A key application is the study of signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). By labeling a ligand or the receptor itself, researchers can monitor its localization, trafficking, and interaction with other signaling molecules.

The following diagram illustrates a simplified signaling pathway of the adenosine (B11128) A2A receptor (A2AR), a GPCR that plays a crucial role in various physiological processes. Fluorescently labeled ligands, such as a Cy5-labeled agonist, can be used to visualize the initial steps of this cascade.

Caption: Adenosine A2A Receptor Signaling Pathway.

Workflow for Visualizing GPCR Trafficking:

The following diagram illustrates a typical experimental workflow for using a Cy5-labeled ligand to study GPCR trafficking.

Caption: Experimental workflow for GPCR trafficking studies.

References

- 1. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]

Cy5-YNE: A Technical Guide to a Versatile Bioorthogonal Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy5-YNE, a fluorescent probe widely utilized in biological research and drug development. This compound combines the well-established photophysical properties of the cyanine (B1664457) dye Cy5 with a terminal alkyne group (-YNE), enabling its versatile use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, for subsequent visualization and quantification.

Core Photophysical Properties of this compound

The performance of this compound as a fluorescent reporter is defined by its excitation and emission spectra, molar extinction coefficient, and quantum yield. These parameters are crucial for designing and optimizing fluorescence-based experiments. The far-red spectral properties of Cy5 minimize background autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1][2]

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~649-651 nm | [3][4][5] |

| Maximum Emission Wavelength (λem) | ~666-680 nm | [3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][5][7][8] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [5][8][9] |

Note: The exact spectral characteristics can be influenced by the local microenvironment, such as solvent polarity and conjugation to a biomolecule.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol outlines a general procedure for labeling azide-modified biomolecules with this compound. It is a highly selective and efficient bioorthogonal reaction.[10][11]

Materials:

-

Azide-modified biomolecule (e.g., protein, oligo nucleotide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

Amine-free buffer (e.g., PBS, HEPES)

-

DMSO or DMF for dissolving this compound

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

Prepare a 10 mM stock solution of the copper-chelating ligand in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in an appropriate buffer. The molar ratio of dye to biomolecule may need to be optimized.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.

-

-

Purification:

-

Remove the unreacted this compound and other reaction components using an appropriate method for the biomolecule of interest (e.g., gel filtration, dialysis, or spin concentrators).[12]

-

Live-Cell Imaging with this compound

This compound is well-suited for live-cell imaging due to its far-red excitation and emission, which reduces phototoxicity and background fluorescence.[13][14][15][16]

General Workflow:

-

Metabolic Labeling: Introduce an azide-modified metabolic precursor to the cells (e.g., an azide-modified sugar or amino acid). The cells will incorporate this into their biomolecules.

-

Fixation and Permeabilization (Optional but common for intracellular targets): Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membrane with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

Click Reaction: Perform the CuAAC reaction as described above directly on the fixed and permeabilized cells.

-

Washing: Wash the cells extensively to remove unreacted reagents.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5. A laser line of 633 nm or 647 nm is ideal for excitation.[17]

Visualizations

Caption: General workflow for labeling a biomolecule with this compound via click chemistry.

Caption: Signaling pathway for live-cell imaging using this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 3. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eurofinsgenomics.com [eurofinsgenomics.com]

- 8. Cyanine 5, SE (5436) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. osti.gov [osti.gov]

- 10. interchim.fr [interchim.fr]

- 11. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Fluorescence live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. vectorlabs.com [vectorlabs.com]

Core Principle: The Foundation of Cy5-YNE Click Chemistry

An In-depth Technical Guide to Cy5-YNE Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorescent dye molecule, specifically a Cyanine5 fluorophore, that has been functionalized with a terminal alkyne group (-YNE)[1][2]. This alkyne group is a key chemical handle that allows the Cy5 dye to be covalently attached to other molecules using a highly efficient and specific set of reactions known as "click chemistry"[3]. The most prominent of these reactions for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][4][5].

The CuAAC reaction is a 1,3-dipolar cycloaddition between the alkyne on the this compound molecule and an azide (B81097) group (-N₃) on a target molecule[3][6]. This reaction, facilitated by a copper(I) catalyst, results in the formation of a stable, five-membered triazole ring that covalently links the Cy5 dye to the target[4][6][]. The reaction is highly specific, bioorthogonal (meaning it does not interfere with native biological processes), and can be performed in aqueous environments, including complex biological samples[4][8].

The copper(I) catalyst is crucial for the reaction's efficiency and is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate[9]. To prevent potential cytotoxicity from free copper ions and to protect biomolecules from oxidative damage, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) ion[9][10][11].

Quantitative Data Presentation

The photophysical properties of this compound are critical for its application as a fluorescent probe. The key quantitative data are summarized below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~650 nm | [1] |

| Emission Wavelength (λem) | ~670 - 680 nm | [1] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [8] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [8] |

| Reaction Kinetics (CuAAC Rate Constant) | 10 to 10⁴ M⁻¹s⁻¹ | [12] |

Applications and Experimental Workflows

A primary application of this compound click chemistry is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. A powerful example is the visualization of glycoproteins within a cell.

This process involves a two-step workflow:

-

Metabolic Labeling: Cells are cultured with a synthetic, azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)[13]. The cells' biosynthetic pathways incorporate this azido-sugar into glycoproteins[14][15][16].

-

Click Chemistry Detection: After incubation, the cells are lysed, and the azide-labeled glycoproteins are reacted with this compound using the CuAAC protocol. The resulting fluorescently tagged proteins can then be visualized and analyzed using techniques like SDS-PAGE and in-gel fluorescence scanning[14].

Experimental Protocols

Protocol 1: General CuAAC Labeling of Azide-Modified Proteins with this compound

This protocol is adapted from established methods for conjugating dyes to proteins[10][17].

A. Materials and Reagents:

-

Azide-modified protein in a buffer free of sodium azide (e.g., PBS).

-

This compound.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

1.5x Protein Labeling Buffer: Contains copper(II) salt, THPTA ligand, and aminoguanidine.

-

Ascorbic Acid.

-

Deionized water.

-

Inert gas (Argon or Nitrogen).

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

B. Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Ascorbic Acid Solution: Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution oxidizes readily and should be made immediately before use[10][17].

C. Labeling Procedure:

-

Determine the total reaction volume based on the amount of protein. The protein solution should constitute no more than one-third of the total volume[10].

-

In a microcentrifuge tube, add the 1.5x protein labeling buffer to your azide-modified protein solution and mix.

-

Add the calculated volume of the 10 mM this compound stock solution. A 3-10 fold molar excess of the dye over the protein is recommended, depending on the degree of azide modification[17]. Vortex to mix.

-

Degassing (Recommended): To remove oxygen which can interfere with the catalyst, purge the tube with an inert gas (argon or nitrogen) for 30-60 seconds. The gas stream should agitate the liquid surface without causing splashing[10][17].

-

Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state[10].

-

Purge the tube headspace again with inert gas, cap it tightly, and vortex.

-

Incubate the reaction at room temperature for 8-16 hours, protected from light[17].

-

Purification: Following incubation, remove the unreacted this compound and catalyst components from the labeled protein using size-exclusion chromatography or dialysis[10][17].

Protocol 2: Metabolic Labeling of Cellular Glycans with Ac₄ManNAz

This protocol provides a general guideline for introducing azide reporters into cellular glycans[13][14].

A. Materials:

-

Mammalian cells of interest in culture.

-

Complete cell culture medium.

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz).

-

DMSO.

-

Phosphate-buffered saline (PBS).

B. Labeling Procedure:

-

Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a 10 mM stock solution.

-

Cell Seeding: Plate cells in an appropriate culture vessel to be sub-confluent at the time of harvesting.

-

Metabolic Labeling: The day after seeding, add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration may vary by cell type.

-

Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 48 to 72 hours to allow for incorporation of the azido-sugar into cellular glycans[14].

-

Washing: After incubation, gently wash the cells two to three times with warm PBS to remove unincorporated Ac₄ManNAz.

-

The cells are now ready for downstream processing, such as cell lysis followed by this compound click chemistry as described in Protocol 1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. bioclone.net [bioclone.net]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. scispace.com [scispace.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Fluorescent Labeling with Cy5-YNE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE, a powerful fluorescent probe, and its application in biomolecular labeling through click chemistry. We will delve into the core principles of the labeling reaction, provide detailed experimental protocols, and present key quantitative data to enable researchers to effectively utilize this technology in their work.

Introduction to this compound and Click Chemistry

This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues in this range.[3] The key feature of this compound is the presence of a terminal alkyne (-YNE) group.[1][4] This functional group makes this compound a prime reagent for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.

The most prominent click reaction utilized with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the covalent coupling of the alkyne group on this compound with an azide (B81097) group (-N₃) that has been incorporated into a target biomolecule (e.g., a protein, peptide, or nucleic acid). The reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, permanently tethering the fluorescent Cy5 dye to the molecule of interest. The CuAAC reaction is highly specific, rapid, and can be performed in aqueous buffers over a wide pH range (4 to 12), making it ideal for labeling sensitive biological samples.

References

Introduction: The Power of Click Chemistry with Cy5-YNE

An In-depth Technical Guide to the Cy5-YNE Azide (B81097) Reactivity Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity mechanism of this compound, a terminal alkyne-containing cyanine (B1664457) dye, with azide-functionalized molecules. It details the underlying principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, presents key physicochemical data, and offers detailed experimental protocols for its application in bioconjugation.

This compound is a fluorescent probe featuring the widely used Cyanine5 (Cy5) fluorophore, which is functionalized with a terminal alkyne group (-YNE)[1]. This alkyne moiety makes it an ideal reagent for "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts[2]. The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[3].

The reaction between the alkyne group of this compound and an azide group on a target molecule is highly specific and bio-orthogonal, meaning neither functional group is commonly found in natural biological systems, thus preventing side reactions with native biomolecules[4][5][6]. This specificity, combined with the reaction's efficiency under mild, aqueous conditions, makes this compound a powerful tool for the precise fluorescent labeling of peptides, proteins, oligonucleotides, and other biomolecules in complex biological samples[1][7][8][9].

Core Reactivity Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction of this compound with an azide proceeds via the Huisgen 1,3-dipolar cycloaddition mechanism, which is significantly accelerated by the presence of a copper(I) catalyst[2]. The uncatalyzed thermal reaction is slow and often results in a mixture of 1,4- and 1,5-regioisomers[2]. The copper(I)-catalyzed variant, however, proceeds rapidly at room temperature and selectively yields the 1,4-disubstituted triazole isomer[2]. The reaction is highly efficient, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version, and is insensitive to a pH range of 4 to 12[2].

The catalytic cycle can be summarized in the following steps:

-

Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of this compound, forming a copper acetylide intermediate[10].

-

Coordination with Azide: The azide-modified molecule then coordinates to the copper center.

-

Cycloaddition: A 1,3-dipolar cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper metallacycle intermediate[2].

-

Ring Contraction and Product Release: This intermediate rearranges and contracts to a triazolyl-copper derivative. Subsequent protonolysis releases the final, stable triazole-linked Cy5 conjugate, regenerating the copper(I) catalyst to continue the cycle[2].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS#:1345823-20-2 | Chemsrc [chemsrc.com]

- 9. abpbio.com [abpbio.com]

- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to Cy5-YNE for Biomolecule Tagging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE, a fluorescent probe widely utilized for the targeted labeling of biomolecules. This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring a terminal alkyne group. This functional group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] This bioorthogonal ligation strategy allows for the specific and efficient covalent attachment of the Cy5 fluorophore to a wide range of biomolecules that have been modified to contain an azide (B81097) group, including proteins, nucleic acids, and glycans.[2][4] The far-red fluorescence of the Cy5 dye offers significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.

Core Principles: The Chemistry of this compound Tagging

The primary application of this compound in biomolecule tagging relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-modified biomolecule. The reaction is highly specific and efficient, proceeding readily in aqueous buffers and at room temperature, making it suitable for labeling sensitive biological samples.

The workflow for biomolecule tagging with this compound typically involves two main stages:

-

Introduction of an Azide Handle: The target biomolecule is first modified to incorporate an azide functional group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or by chemical modification of the biomolecule.

-

Click Reaction with this compound: The azide-modified biomolecule is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and protect the biomolecule from damage.

Quantitative Data

For successful experimental design, a thorough understanding of the quantitative properties of this compound is essential.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₄₂ClN₃O | |

| Molecular Weight | 556.2 g/mol | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C, protected from light |

Photophysical Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~650 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.2 |

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with this compound via CuAAC. Optimization may be required for specific biomolecules and experimental conditions.

Protein Labeling Protocol

This protocol is adapted for labeling a protein that has been metabolically engineered to contain an azide-bearing amino acid.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in nuclease-free water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in nuclease-free water)

-

Sodium ascorbate stock solution (100 mM in nuclease-free water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein (e.g., to a final concentration of 10-50 µM)

-

This compound (e.g., to a final concentration of 100-500 µM; 10-fold molar excess over the protein)

-

Premix of CuSO₄ and THPTA (add an equal volume of each stock solution to create a 1:1 complex; use to a final concentration of 1-2 mM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted this compound and other small molecules using a desalting column or by dialysis against a suitable buffer.

-

Quantification: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration). The degree of labeling (DOL) can be calculated using the following formula:

DOL = (Amax of Cy5 × εprotein) / (A₂₈₀ of protein - (Amax of Cy5 × CF₂₈₀)) × εCy5

Where:

-

Amax is the absorbance at the maximum wavelength of Cy5 (~650 nm)

-

A₂₈₀ is the absorbance at 280 nm

-

εprotein is the molar extinction coefficient of the protein at 280 nm

-

εCy5 is the molar extinction coefficient of Cy5 at its Amax (~250,000 cm⁻¹M⁻¹)

-

CF₂₈₀ is the correction factor for the absorbance of Cy5 at 280 nm (~0.05)

-

Oligonucleotide Labeling Protocol

This protocol is for labeling an oligonucleotide that has been synthesized with an internal or terminal azide modification.

Materials:

-

Azide-modified oligonucleotide (e.g., 100 µM in nuclease-free water)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in nuclease-free water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in nuclease-free water)

-

Sodium ascorbate stock solution (100 mM in nuclease-free water, freshly prepared)

-

Ethanol (B145695) (100% and 70%)

-

Sodium acetate (B1210297) (3 M, pH 5.2)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:

-

Azide-modified oligonucleotide (e.g., to a final concentration of 50 µM)

-

This compound (e.g., to a final concentration of 250 µM; 5-fold molar excess over the oligonucleotide)

-

Premix of CuSO₄ and THPTA (to a final concentration of 1 mM)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Mix and incubate at room temperature for 1-4 hours, protected from light.

-

Purification (Ethanol Precipitation):

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed to pellet the oligonucleotide.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the labeled oligonucleotide in a suitable buffer.

-

-

Analysis: The success of the labeling can be confirmed by techniques such as HPLC or gel electrophoresis, which will show a shift in the retention time or mobility of the labeled oligonucleotide compared to the unlabeled starting material.

Quantitative Labeling Efficiency

The efficiency of this compound labeling can be influenced by several factors, including the concentration of reactants, the catalyst system, and the nature of the biomolecule. While click chemistry is known for its high efficiency, quantitative assessment is crucial for many applications.

| Biomolecule | Labeling Method | Reported Efficiency | Reference(s) |

| Proteins (in vitro) | CuAAC | Can approach 100% with optimized conditions | |

| Oligonucleotides | CuAAC | Generally high, often >90% | |

| Cell Surface Proteins | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Varies depending on the specific non-canonical amino acid and dye |

Applications and Workflows

This compound is a versatile tool for a variety of applications in biological research and drug development.

"Click-DIGE" for Comparative Proteomics

A notable application of alkyne-functionalized cyanine dyes is in "Click-DIGE" (Difference Gel Electrophoresis). In this workflow, two different cell populations are metabolically labeled with an azido-sugar. The proteins from each population are then labeled with either alkyne-Cy3 or alkyne-Cy5. The samples are then mixed and separated by 2D gel electrophoresis. This allows for the direct comparison of the abundance of specific glycoproteins between the two samples on the same gel, minimizing gel-to-gel variability.

Visualization of Cellular Processes

This compound can be used to visualize a wide range of cellular processes. For example, by metabolically labeling nascent proteins with an azide-containing amino acid analog, subsequent tagging with this compound allows for the visualization of newly synthesized proteins. This can be applied to study protein trafficking, localization, and turnover within cells. Similarly, metabolic labeling with azido-sugars enables the visualization of glycans and glycoproteins, providing insights into glycosylation patterns and their roles in cellular signaling and disease. The use of Cy5-labeled oligonucleotides allows for the visualization of their intracellular trafficking and release from nanocarriers.

While specific signaling pathway visualizations using this compound are application-dependent, the principles of tagging key protein components (e.g., receptors, kinases, transcription factors) after metabolic labeling with azide-containing amino acids can be applied to dissect various signaling cascades. The far-red emission of Cy5 is particularly advantageous for live-cell imaging of these dynamic processes.

References

Cy5-YNE for Beginners in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE (Sulfo-Cyanine5-alkyne), a fluorescent probe widely utilized in bioconjugation. Tailored for both beginners and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this powerful tool in studying biological systems.

Introduction to this compound

This compound is a bright, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety enables its covalent attachment to molecules containing an azide (B81097) group via a highly efficient and specific reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its water-soluble nature, conferred by sulfonation, makes it particularly suitable for biological applications in aqueous environments, minimizing non-specific binding.[]

The Cy5 core fluorophore exhibits strong absorption and emission in the far-red region of the spectrum, a window where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in imaging experiments. These properties make this compound an excellent choice for labeling a wide array of biomolecules, including proteins, nucleic acids, and peptides, for subsequent visualization and quantification.[1]

Core Properties of this compound

The performance of a fluorescent probe is dictated by its photophysical properties. This compound offers a robust profile for various bioconjugation and imaging applications.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649-650 nm | [3] |

| Emission Maximum (λem) | ~671-680 nm | |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.2 - 0.28 | |

| Molecular Weight | ~787.96 g/mol (protonated) | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols

The following sections provide detailed protocols for the conjugation of this compound to azide-modified proteins and a general workflow for analyzing the resulting conjugates.

Labeling of Azide-Modified Proteins with this compound

This protocol outlines the steps for the copper-catalyzed click chemistry reaction between an azide-modified protein and this compound.

Materials:

-

Azide-modified protein in a sodium azide-free buffer

-

This compound (Sulfo-Cyanine5-alkyne)

-

1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

-

Ascorbic acid (freshly prepared 50 mM solution in water)

-

DMSO or water for dissolving this compound

-

Inert gas (argon or nitrogen)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Determine Reaction Volume: Calculate the total reaction volume based on the amount of your azide-modified protein. The protein solution should not exceed one-third of the total reaction volume.

-

Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Reaction Setup: a. In a microcentrifuge tube, add the calculated volume of 1.5x protein labeling buffer to your azide-modified protein solution. Vortex to mix. b. Add the this compound stock solution to the protein solution. A 1.5 to 10-fold molar excess of the dye may be used. Vortex thoroughly.

-

Degassing (Recommended): To minimize oxidation, degas the mixture by purging with an inert gas for a few seconds.

-

Initiate the Reaction: Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. Purge the tube again with inert gas and cap it tightly.

-

Incubation: Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours, protected from light.

-

Purification: Purify the this compound labeled protein from unreacted dye and other reaction components using size-exclusion chromatography or dialysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, from labeling to downstream analysis.

References

The Versatility of Cy5: A Technical Guide for Researchers

An in-depth guide to the applications of Cyanine-5 (Cy5) fluorescent dyes in biological research and drug development, tailored for researchers, scientists, and drug development professionals.

Cyanine-5 (Cy5) is a bright, far-red fluorescent dye that has become an indispensable tool in a wide array of life science research applications. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an enhanced signal-to-noise ratio.[1][2] This guide provides a comprehensive overview of Cy5's properties, applications, and the detailed protocols necessary for its effective use.

Core Properties of Cy5 Dyes

Cy5 belongs to the cyanine (B1664457) dye family and is characterized by its high molar extinction coefficient and good quantum yield.[2] The sulfonated versions of Cy5 exhibit enhanced water solubility, making them ideal for labeling proteins that may be sensitive to organic co-solvents.[2][3] Key spectral properties are summarized below.

| Property | Value | Reference |

| Excitation Maximum | ~649-650 nm | [2][4][5] |

| Emission Maximum | ~665-670 nm | [4][5] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield | ~0.2 - 0.28 | [4][5] |

Note: While Cy5 offers excellent brightness, alternatives like Alexa Fluor 647 are reported to be brighter and more photostable in some applications.[6][7][8]

Key Applications in Research

The versatility of Cy5 has led to its adoption in numerous research techniques, from cellular imaging to in vivo studies.

Fluorescence Microscopy and Immunofluorescence

Cy5 is extensively used for labeling cellular components and tissues, enabling detailed imaging of their structures and functions.[1] Its high fluorescence intensity and photostability make it a robust choice for various microscopy techniques.[1] A key advantage is its emission in a spectral range where cells and tissues exhibit minimal autofluorescence, resulting in a superior signal-to-noise ratio.[1]

Flow Cytometry

In flow cytometry, Cy5 is a preferred dye for analyzing cell populations and for cell sorting applications.[1] Its far-red emission minimizes background autofluorescence, allowing for the sensitive detection of target antigens, a significant benefit in multi-color flow cytometry experiments.[2]

In Vivo Imaging

The near-infrared (NIR) emission of Cy5 allows for deeper tissue penetration and higher signal-to-background ratios compared to fluorophores emitting in the visible range.[9] This makes it a valuable tool for non-invasive in vivo imaging in small animals. Applications include tumor imaging, biodistribution studies of drugs and nanoparticles, and sentinel lymph node mapping.[9][10]

Fluorescence Resonance Energy Transfer (FRET)

Cy5 can be paired with other fluorophores, such as Cy3, in FRET-based assays to study molecular interactions, protein conformation, and enzyme activity.[][12][13] The efficiency of energy transfer between the donor (e.g., Cy3) and acceptor (Cy5) is highly sensitive to the distance between them, providing a powerful tool for measuring molecular proximity.

Super-Resolution Microscopy

Cy5 is amenable to photoswitching, a critical requirement for techniques like Stochastic Optical Reconstruction Microscopy (STORM).[5][14] In STORM, Cy5 can be paired with an "activator" dye (like Cy3) that helps to switch the Cy5 reporter molecule between a fluorescent "on" state and a dark "off" state.[14][15] This allows for the localization of individual molecules with nanoscale precision, far exceeding the diffraction limit of conventional microscopy.

Experimental Protocols

Successful application of Cy5 dyes relies on proper conjugation to the biomolecule of interest. The following sections provide detailed protocols for the two most common conjugation chemistries.

Amine-Reactive Labeling with Cy5 NHS Ester

This protocol is for labeling proteins and other biomolecules with primary amines (e.g., lysine (B10760008) residues) using a Cy5 N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Protein or biomolecule of interest in an amine-free buffer (e.g., PBS)

-

Cy5 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[16][17]

-

Purification column (e.g., Sephadex G-25)[2]

Procedure:

-

Prepare the Biomolecule:

-

Prepare the Dye:

-

Conjugation Reaction:

-

Purification:

-

Separate the labeled conjugate from the unconjugated dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[2]

-

Thiol-Reactive Labeling with Cy5 Maleimide (B117702)

This protocol is for labeling biomolecules containing free sulfhydryl groups (e.g., cysteine residues) using Cy5 maleimide.

Materials:

-

Thiol-containing biomolecule

-

Cy5 maleimide

-

Anhydrous DMF or DMSO

-

Reaction Buffer: PBS, Tris, or HEPES, pH 7.0-7.5[20]

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[20][21]

-

Purification column

Procedure:

-

Prepare the Biomolecule:

-

Dissolve the biomolecule in a degassed Reaction Buffer.[20]

-

If the sulfhydryl groups are in a disulfide bond, they must first be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[20][21] If using DTT, the excess DTT must be removed before adding the maleimide dye.[21]

-

-

Prepare the Dye:

-

Dissolve the Cy5 maleimide in a small amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.[20]

-

-

Conjugation Reaction:

-

A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[21]

-

Add the dye solution to the biomolecule solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.[20]

-

Incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[20][21]

-

-

Purification:

-

Purify the conjugate using gel filtration, HPLC, or another suitable chromatographic method to remove unreacted dye.[20]

-

Visualizing Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of experimental processes and biological pathways where Cy5 is employed.

Caption: Workflow for Cy5 NHS Ester Antibody Conjugation.

Caption: Simplified JAK/STAT Signaling Pathway.

Troubleshooting Common Issues

Even with established protocols, challenges can arise. Here are some common problems and their potential solutions.

| Problem | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | Inefficient labeling | Optimize dye-to-protein ratio; ensure correct buffer pH (8.3-8.5 for NHS esters, 7.0-7.5 for maleimides); check for interfering substances (e.g., Tris, azide).[18][22][23] |

| Photobleaching | Reduce laser power and exposure time; use an antifade mounting medium.[24] | |

| High Background | Excess unbound dye | Ensure thorough purification after the labeling reaction with sufficient washing steps.[24] |

| Non-specific antibody binding | Use an appropriate blocking buffer (e.g., BSA or serum) in immunofluorescence experiments.[24] | |

| Precipitation of Conjugate | High degree of labeling | Reduce the molar ratio of dye to protein in the conjugation reaction. Higher conjugations can lead to solubility issues.[19] |

By understanding the fundamental properties of Cy5 and adhering to optimized protocols, researchers can effectively leverage this powerful fluorescent dye to advance their scientific investigations.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 9. benchchem.com [benchchem.com]

- 10. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 12. Far-field superresolution imaging with dual-dye-doped nanoparticles [opg.optica.org]

- 13. Cyanine5 on Fluorescence Resonance Energy Transfer (FRET) Application of the Flower Cyanine Dye CY5 Molecular Conformations Interactions - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 14. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]

- 15. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. acebiolab.com [acebiolab.com]

- 18. assaygenie.com [assaygenie.com]

- 19. drmr.com [drmr.com]

- 20. lifetein.com [lifetein.com]

- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 22. jenabioscience.com [jenabioscience.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. benchchem.com [benchchem.com]

Cy5-YNE: A Technical Guide to Solubility, Storage, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage conditions, and experimental applications of Cy5-YNE, a fluorescent probe widely utilized in biological research. This compound is an alkyne-modified cyanine (B1664457) dye that serves as a powerful tool for labeling and visualizing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Core Properties of this compound

This compound is characterized by its far-red fluorescence, with excitation and emission maxima typically around 645-650 nm and 662-680 nm, respectively. This spectral profile is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio. The alkyne group on the Cy5 molecule allows for its covalent attachment to azide-modified biomolecules with high specificity and efficiency.

Solubility

The solubility of this compound is dependent on its specific chemical structure, particularly the presence or absence of sulfonate groups. The sulfonated form (Sulfo-Cy5-YNE) exhibits enhanced aqueous solubility, while the non-sulfonated version requires organic solvents for initial dissolution.

Table 1: Solubility of this compound Variants

| Compound | Solvent | Concentration | Molar Concentration | Notes |

| Sulfo-Cyanine5-alkyne | DMSO | ≥ 43 mg/mL | 61.97 mM | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Sulfo-Cyanine5-alkyne | Water | Soluble | - | The sulfonated form is water-soluble. |

| Cyanine5 alkyne (non-sulfonated) | DMSO, DMF, Dichloromethane, Alcohols | Good | - | Should be dissolved in an organic solvent before addition to aqueous reaction mixtures.[2] |

| Cyanine5 alkyne (non-sulfonated) | Water | Very Poor | 0.4 mM (200 mg/L) | [2] |

Storage Conditions

Proper storage of this compound is crucial to maintain its fluorescent properties and reactivity. Both the solid form and stock solutions should be protected from light to prevent photobleaching.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid | 4°C or -20°C | Up to 24 months at -20°C | Protect from light.[1][2] |

| Stock Solution in Solvent | -80°C | Up to 6 months | Protect from light. |

| Stock Solution in Solvent | -20°C | Up to 1 month | Protect from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

Experimental Protocols

This compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to label azide-modified biomolecules such as proteins, nucleic acids, and glycans. Below are generalized protocols for protein and oligonucleotide labeling.

General Experimental Workflow for Biomolecule Labeling

The overall process involves the preparation of the biomolecule and reagents, the click chemistry reaction, and subsequent purification of the labeled conjugate.

Protocol for Labeling Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

-

Protein Preparation :

-

Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris can interfere with some labeling chemistries if not a click reaction.

-

-

Reagent Preparation :

-

This compound Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Copper (II) Sulfate (CuSO4) Stock Solution : Prepare a 20 mM stock solution in deionized water.

-

Copper-Chelating Ligand (e.g., THPTA) Stock Solution : Prepare a 100 mM stock solution in deionized water.

-

Reducing Agent (e.g., Sodium Ascorbate) Stock Solution : Prepare a 300 mM stock solution in deionized water. This solution should be made fresh.

-

-

Labeling Reaction :

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution.

-

This compound stock solution (to a final concentration of 100-200 µM).

-

THPTA stock solution (to a final concentration of 2.5 mM).

-

CuSO4 stock solution (to a final concentration of 0.5 mM).

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding the sodium ascorbate (B8700270) stock solution (to a final concentration of 5 mM).

-

Vortex briefly and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification :

-

Remove the unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.

-

Visualizing Phospholipase D (PLD) Signaling with IMPACT

A specific application of click chemistry with fluorescent alkynes is the IMPACT (Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation) technique. This method allows for the visualization of PLD activity, a key component of cellular signaling. In this workflow, a clickable alcohol is metabolically incorporated into phospholipids (B1166683) by PLD, and the resulting alkyne-modified lipid is then labeled with an azide-functionalized fluorophore.

This guide provides a foundational understanding of the properties and applications of this compound. For specific experimental applications, optimization of reaction conditions, including reagent concentrations and incubation times, may be necessary to achieve the desired labeling efficiency and signal intensity. Always refer to the manufacturer's specific product datasheets for the most accurate and detailed information.

References

Methodological & Application

Application Notes and Protocols for Cy5-YNE Protein Labeling in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of proteins using Cy5-YNE for microscopy applications. This method utilizes the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently attach the far-red fluorescent dye Cy5 to azide-modified proteins.[1][2] This bio-orthogonal labeling strategy allows for the precise visualization of proteins of interest within cells and tissues with high signal-to-noise ratios, making it a powerful tool for a wide range of research and drug development applications.[3][4]

The alkyne-functionalized Cy5 dye (this compound) reacts with an azide (B81097) group that has been metabolically or enzymatically incorporated into a target protein. This approach offers significant advantages over traditional antibody-based labeling or fluorescent protein fusions, including the use of a small, minimally perturbing label and the ability to perform the labeling in complex biological samples.[3] The far-red spectral properties of Cy5 are ideal for microscopy, minimizing autofluorescence from cellular components and allowing for multiplexing with other fluorescent probes.

Principle of the Method

The this compound protein labeling strategy is a two-step process:

-

Introduction of an Azide Moiety: An azide group is incorporated into the protein of interest. This can be achieved through various methods, including:

-

Metabolic Labeling: Using amino acid analogs containing an azide group (e.g., azidohomoalanine, Aha) to replace methionine during protein synthesis.

-

Enzymatic Labeling: Employing enzymes like fucosyltransferases or galactosyltransferases to attach azide-modified sugars to glycoproteins.

-

Genetic Code Expansion: Incorporating unnatural amino acids with azide functionalities at specific sites in the protein sequence.

-

-

Click Chemistry Reaction: The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes a [3+2] cycloaddition between the azide and the terminal alkyne of this compound, forming a stable triazole linkage.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound (Sulfo-Cyanine5-alkyne) | MedchemExpress | HY-129033 |

| Azide-modified amino acid (e.g., Aha) | Thermo Fisher | C10102 |

| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 77720 |

| Tris-hydroxypropyltriazolylmethylamine (THPTA) | Sigma-Aldrich | 762342 |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher | 15140122 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |

| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |

| Triton™ X-100 | Sigma-Aldrich | T8787 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| ProLong™ Gold Antifade Mountant | Thermo Fisher | P36930 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Cultured Cells

This protocol describes the metabolic incorporation of an azide-bearing amino acid into newly synthesized proteins in cultured mammalian cells.

-

Cell Culture:

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in appropriate culture vessels (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

-

-

Metabolic Labeling:

-

Prepare methionine-free medium supplemented with the desired concentration of the azide-bearing amino acid (e.g., 25-50 µM L-azidohomoalanine - Aha).

-

Remove the normal growth medium from the cells and wash once with warm PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a period of 4 to 24 hours to allow for incorporation of the azide-amino acid into newly synthesized proteins. The optimal incubation time will depend on the protein of interest's turnover rate.

-

Protocol 2: this compound Click Chemistry Reaction and Staining for Microscopy

This protocol details the steps for the copper-catalyzed click reaction to label the azide-modified proteins with this compound, followed by cell fixation and preparation for imaging.

-

Preparation of Click-iT® Reaction Cocktail (prepare fresh):

-

For a 500 µL reaction volume (sufficient for one coverslip):

-

430 µL PBS

-

10 µL of 50 mM CuSO₄ solution (final concentration 1 mM)

-

20 µL of 50 mM TCEP solution (final concentration 2 mM). Note: TCEP is a reducing agent to keep the copper in the Cu(I) state.

-

10 µL of 5 mM this compound stock solution in DMSO (final concentration 100 µM)

-

30 µL of 10 mM THPTA solution (a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity) (final concentration 600 µM)

-

-

Add the reagents in the order listed and vortex briefly to mix.

-

-

Cell Fixation and Permeabilization:

-

After metabolic labeling, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Click Reaction:

-

Remove the final PBS wash and add the freshly prepared Click-iT® reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

(Optional) Counterstaining and Mounting:

-

If desired, counterstain the cells (e.g., with DAPI for nuclear staining).

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium (e.g., ProLong™ Gold).

-

-

Microscopy and Image Acquisition:

-

Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

-

Acquire images using optimal settings for laser power, exposure time, and detector gain to maximize signal and minimize photobleaching.

-

Data Presentation

Table 1: this compound Spectroscopic Properties

| Property | Value |

| Excitation Maximum (nm) | ~650 |

| Emission Maximum (nm) | ~670 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 |

| Quantum Yield | ~0.2 |

Note: Exact values may vary slightly depending on the solvent and local environment.

Table 2: Recommended Reagent Concentrations for Click Reaction

| Reagent | Stock Concentration | Final Concentration |

| CuSO₄ | 50 mM | 1 mM |

| TCEP | 50 mM | 2 mM |

| This compound | 5 mM in DMSO | 100 µM |

| THPTA | 10 mM | 600 µM |

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak Cy5 signal | Inefficient metabolic labeling. | Optimize the concentration of the azide-amino acid and the incubation time. Ensure the use of methionine-free medium. |

| Inefficient click reaction. | Prepare the click reaction cocktail fresh each time. Ensure the TCEP is active to reduce Cu(II) to Cu(I). Optimize the reaction time. | |

| Photobleaching of Cy5. | Minimize exposure to light during the staining procedure and imaging. Use an antifade mounting medium. | |

| High background fluorescence | Non-specific binding of this compound. | Ensure thorough washing steps after the click reaction. Include a blocking step with BSA before the click reaction. |

| Autofluorescence. | Use appropriate spectral unmixing if available on the microscope. Ensure proper filter sets are used to minimize bleed-through. | |

| Cell morphology is compromised | Harsh fixation or permeabilization. | Reduce the concentration of PFA or the incubation time. Use a milder permeabilization agent like saponin. |

| Cytotoxicity from the click reaction components. | Although the reaction is performed on fixed cells in this protocol, if adapting for live-cell imaging, ensure the use of copper-chelating ligands like THPTA to minimize copper toxicity. |

Conclusion

The this compound protein labeling protocol provides a robust and specific method for visualizing proteins in microscopy. The bio-orthogonal nature of the click chemistry reaction ensures that the labeling is highly selective with minimal off-target effects. By following the detailed protocols and troubleshooting guide provided, researchers can successfully apply this powerful technique to their studies, enabling high-resolution imaging of protein localization, trafficking, and dynamics in a cellular context.

References

- 1. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cy5-YNE Labeling of Peptides for FRET Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics.[1] This non-radiative energy transfer between a donor and an acceptor fluorophore provides a sensitive "spectroscopic ruler" for measuring distances on the nanometer scale. Cyanine (B1664457) dyes, such as Cy3 and Cy5, are a popular FRET pair due to their excellent spectral overlap, high extinction coefficients, and good quantum yields.[1][2] Specifically, the Cy3-Cy5 pair has a Förster distance (R₀) of approximately 5.4 nm, making it suitable for a wide range of biological applications.[3]

This document provides detailed protocols for the site-specific labeling of peptides with Cy5-YNE, a cyanine 5 dye functionalized with a terminal alkyne. This allows for covalent attachment to azide-modified peptides via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These protocols are intended to guide researchers in preparing well-characterized Cy5-labeled peptides for subsequent FRET analysis in combination with a suitable donor fluorophore like Cy3.

Principle of this compound Labeling via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). In this application, a peptide is synthesized with an unnatural amino acid containing an azide group (e.g., azidohomoalanine). The alkyne-functionalized Cy5 dye (this compound) is then covalently attached to the peptide in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270). A stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the biomolecule from damage by reactive oxygen species and to improve the reaction efficiency.

Data Presentation

Photophysical Properties of Cy5

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~666 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.2-0.27 | |

| A280 Correction Factor | 0.04 |

Recommended FRET Pair: Cy3 & Cy5

| FRET Pair | Donor (Cy3) λex/λem | Acceptor (Cy5) λex/λem | Förster Radius (R₀) |

| Cy3-Cy5 | ~550 nm / ~570 nm | ~650 nm / ~670 nm | ~5.4 nm |

Experimental Protocols

Protocol for this compound Labeling of Azide-Modified Peptides (CuAAC)

This protocol describes the copper(I)-catalyzed cycloaddition of this compound to a peptide containing an azide functional group.

Materials:

-

Azide-modified peptide

-

This compound (Sulfo-Cyanine5-alkyne)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

Procedure:

-

Prepare Stock Solutions:

-

Azide-Peptide: Prepare a 1-10 mM stock solution in degassed water or an appropriate buffer.

-

This compound: Prepare a 10 mM stock solution in DMF or DMSO.

-

CuSO₄: Prepare a 100 mM stock solution in water.

-

THPTA: Prepare a 200 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in degassed water immediately before use.

-

-

Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

Labeling Reaction:

-

In a microcentrifuge tube, add the azide-peptide to PBS buffer.

-

Add 1.5 to 5 molar equivalents of this compound stock solution to the peptide solution.

-

Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture (final concentration of CuSO₄ is typically 50-250 µM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 5 mM).

-

Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing.

-

Purification of Cy5-Labeled Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying labeled peptides from unreacted dye and other impurities.

Equipment and Reagents:

-

RP-HPLC system with a UV detector

-

C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Acidify the reaction mixture with a small amount of TFA.

-

HPLC Separation:

-

Equilibrate the C18 column with Solvent A.

-

Inject the sample onto the column.

-

Elute the labeled peptide using a linear gradient of Solvent B. A typical gradient is 5-95% Solvent B over 30 minutes.

-

Monitor the elution at two wavelengths: 220 nm for the peptide backbone and ~650 nm for the Cy5 dye.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cy5-labeled peptide as a blue powder.

Characterization of Cy5-Labeled Peptide

1. Mass Spectrometry: Confirm the successful conjugation of this compound to the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed molecular weight should correspond to the sum of the molecular weight of the unlabeled peptide and the this compound moiety, minus the mass of any leaving groups.

2. UV-Vis Spectroscopy:

-

Resuspend the lyophilized peptide in an appropriate buffer.

-

Measure the absorbance spectrum using a spectrophotometer.

-

Determine the peptide concentration by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or by a peptide quantification assay.

-

Determine the Cy5 concentration by measuring the absorbance at ~650 nm using the molar extinction coefficient of Cy5 (ε = 250,000 M⁻¹cm⁻¹).

3. Calculation of Degree of Labeling (DOL): The DOL represents the average number of dye molecules per peptide. It can be calculated using the following formula:

DOL = (A_dye × ε_peptide) / (A_peptide_corrected × ε_dye)

Where:

-

A_dye is the absorbance of the dye at its maximum absorption wavelength.

-

ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

-

A_peptide_corrected is the absorbance of the peptide at 280 nm corrected for the dye's absorbance at 280 nm (A_peptide_corrected = A₂₈₀ - (A_dye × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm).

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

FRET Analysis Protocol

This is a general protocol for a FRET-based protease cleavage assay using a Cy3 (donor) and Cy5 (acceptor) labeled peptide substrate.

Materials:

-

Dual-labeled (Cy3 and Cy5) peptide substrate

-

Protease of interest

-

Assay buffer

-

Fluorescence plate reader with appropriate filters for Cy3 and Cy5

Procedure:

-

Prepare Reagents:

-

Dissolve the dual-labeled peptide substrate in the assay buffer to a final concentration of 1-10 µM.

-

Prepare a serial dilution of the protease in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the peptide substrate solution to each well.

-

Add the protease solution to the appropriate wells. Include a negative control with no protease.

-

-

FRET Measurement:

-

Place the plate in the fluorescence reader.

-

Excite the donor (Cy3) at ~550 nm and measure the emission of both the donor (~570 nm) and the acceptor (~670 nm) over time.

-

-

Data Analysis:

-

Calculate the FRET efficiency or the ratio of acceptor to donor emission intensity.

-

In a cleavage assay, the cleavage of the peptide will lead to an increase in the distance between the donor and acceptor, resulting in a decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence).

-

Plot the change in FRET signal as a function of time to determine the initial reaction velocity.

-

Mandatory Visualizations

Caption: Workflow for this compound labeling of peptides for FRET analysis.

Caption: Principle of a FRET-based protease cleavage assay.

References

Application Notes and Protocols for Cy5-YNE in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5-YNE, a powerful far-red fluorescent probe, for the dynamic visualization of biomolecules in living cells. This document outlines the core principles, experimental protocols, and data presentation for successful live-cell imaging experiments.